5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H13NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid typically involves the hydrogenation of functionalized pyridines. One common method includes the use of a rhodium oxide catalyst under mild conditions . The reaction conditions are generally mild, requiring only the reactant, catalyst, and a hydrogen source.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes using stable and commercially available catalysts such as Rh2O3. The substrate scope is broad, making this method practically useful for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Hydrogenation is a common reduction reaction for this compound, often using rhodium-based catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Rhodium oxide (Rh2O3) is a commonly used catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation typically yields the reduced form of the compound, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, influencing its activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A similar compound with a carboxylic acid group at the 3-position.
5-(Methoxycarbonyl)piperidine-2-carboxylic acid: Another derivative with the methoxycarbonyl group at the 2-position.
Dimethyl-piperidine-2,6-dicarboxylate: A related compound with two carboxylate groups at the 2 and 6 positions.
Uniqueness
The presence of both the methoxycarbonyl and carboxylic acid groups provides versatility in chemical synthesis and potential biological activity .
Properties
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748113-39-5 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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